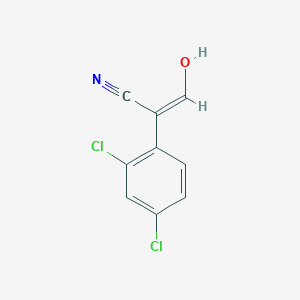

(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

CAS No.: 115716-98-8

Cat. No.: VC4527919

Molecular Formula: C9H5Cl2NO

Molecular Weight: 214.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115716-98-8 |

|---|---|

| Molecular Formula | C9H5Cl2NO |

| Molecular Weight | 214.05 |

| IUPAC Name | (Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

| Standard InChI | InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+ |

| Standard InChI Key | JYYKWIXMUMUGGD-AATRIKPKSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, (2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile, reflects its core structure: a prop-2-enenitrile backbone substituted with a 2,4-dichlorophenyl group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₉H₅Cl₂NO, with a molecular weight of 214.05 g/mol (calculated from atomic masses). The Z-configuration denotes the spatial arrangement of substituents around the double bond, critical for stereochemical activity .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is absent in the provided sources, analogous structures like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (C₁₅H₁₁Cl₂NOS) offer comparative insights. In the thioamide derivative, X-ray diffraction revealed a dihedral angle of 72.24° between the dichlorophenyl and benzene rings, stabilized by intramolecular O-H···S hydrogen bonding . For the target nitrile, similar intramolecular interactions (e.g., O-H···N≡C) may influence planarity and packing efficiency.

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds, would likely include:

-

IR Spectroscopy: A strong absorption band near ~2200 cm⁻¹ (C≡N stretch) and a broad peak at ~3200–3500 cm⁻¹ (O-H stretch).

-

NMR Spectroscopy:

Physicochemical Properties

Computed Physicochemical Parameters

Using PubChem’s computational tools (as applied to related compounds in and ), the following properties are predicted:

| Property | Value |

|---|---|

| XLogP3-AA | 2.1 (estimated) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (nitrile, hydroxyl) |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.1 Ų |

These values suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with nitrile-based pharmaceuticals .

Biological and Industrial Relevance

Industrial Applications

Commercial availability (e.g., VWR International and Molcore ) indicates use as a building block in agrochemical or pharmaceutical synthesis. Its nitrile group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume